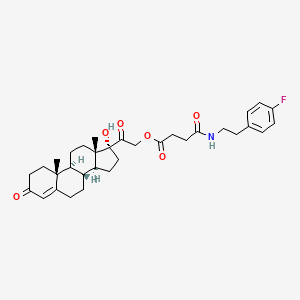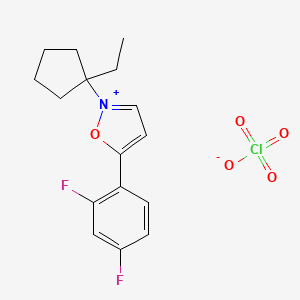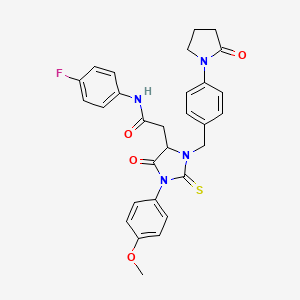![molecular formula C27H39N3O4 B12636691 tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of dihydroisoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine and cyclohexylcarbamoyl groups. Common reagents used in these reactions include:
Amines: for the formation of amide bonds.
Cyclohexyl isocyanate:
tert-Butyl chloroformate: for the protection of carboxyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other dihydroisoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexylcarbamoyl group, which may impart distinct biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C27H39N3O4 |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[4-(cyclohexylcarbamoyl)piperidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H39N3O4/c1-27(2,3)34-26(33)30-18-21-10-8-7-9-20(21)17-23(30)25(32)29-15-13-19(14-16-29)24(31)28-22-11-5-4-6-12-22/h7-10,19,22-23H,4-6,11-18H2,1-3H3,(H,28,31)/t23-/m0/s1 |
InChI-Schlüssel |
QKZNRTNMKFFHEZ-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)




![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
